molecular formula C7H3BrClNO B2650474 6-Bromo-7-chloro-1,2-benzoxazole CAS No. 1427417-88-6

6-Bromo-7-chloro-1,2-benzoxazole

Cat. No.: B2650474
CAS No.: 1427417-88-6
M. Wt: 232.46
InChI Key: JGWSDDXPLLUTFY-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-1,2-benzoxazole, with a molecular formula of C7H3BrClNO and a molecular weight of 231.92 g/mol, is a benzoxazole derivative serving as a versatile chemical intermediate in organic synthesis and medicinal chemistry research . The benzoxazole scaffold is recognized as a privileged structure in drug discovery due to its wide spectrum of pharmacological activities, which include antimicrobial, antifungal, and anticancer properties . Researchers value this scaffold for developing new chemical entities, particularly to address challenges such as multi-drug resistant infections . This compound is specifically designed for use in scientific laboratories as a key starting material or building block. It can be utilized in cross-coupling reactions, where the bromo and chloro substituents offer distinct reactivity for sequential functionalization, enabling the exploration of novel structure-activity relationships. Studies on analogous benzoxazole derivatives have demonstrated their potential as inhibitors of bacterial DNA gyrase, an attractive target for novel antibacterial agents . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a well-ventilated place, wearing suitable protective equipment, and avoiding the formation of dust and aerosols .

Properties

IUPAC Name

6-bromo-7-chloro-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWSDDXPLLUTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NO2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427417-88-6
Record name 6-bromo-7-chloro-1,2-benzoxazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-chloro-1,2-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominating and chlorinating agents. One common method includes the use of bromine and chlorine in the presence of a catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of 6-Bromo-7-chloro-1,2-benzoxazole follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-chloro-1,2-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

6-Bromo-7-chloro-1,2-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloro-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the electronic and steric properties of benzoxazole derivatives:

Compound Substituents Electronic Effects
6-Bromo-7-chloro-1,2-benzoxazole Br (6), Cl (7) Strong electron-withdrawing effects; enhances electrophilicity
6-Bromo-1,2-benzoxazole Br (6) Moderate electron withdrawal; activates C-7 for further substitution
4-Bromo-1,2-benzoxazole Br (4) Alters resonance distribution; may reduce reactivity at C-7
7-Bromo-6-methyl-1,2-benzoxazole Br (7), CH₃ (6) Methyl (electron-donating) at C-6 counters Br’s withdrawal

The dual halogens in 6-bromo-7-chloro-1,2-benzoxazole likely enhance its electrophilicity compared to mono-halogenated analogs, facilitating nucleophilic aromatic substitution reactions .

Physicochemical Properties

Predicted or reported properties of selected compounds:

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
6-Bromo-7-chloro-1,2-benzoxazole 231.36 (calculated) N/A N/A
6-Bromo-1,2-benzoxazole 198.02 276.1 (predicted) 1.710 (predicted)
4-Bromo-1,2-benzoxazole 198.02 N/A N/A
3-[Cl(Ph)CH₂]-6-methyl-1,2-benzoxazole 287.73 N/A N/A

The additional chlorine in 6-bromo-7-chloro-1,2-benzoxazole increases molecular weight and likely elevates boiling point and density compared to 6-bromo-1,2-benzoxazole .

Biological Activity

6-Bromo-7-chloro-1,2-benzoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for 6-bromo-7-chloro-1,2-benzoxazole is C7H3BrClNOC_7H_3BrClNO. Its structure includes a benzoxazole ring with bromine and chlorine substituents, which may influence its biological interactions.

PropertyValue
Molecular FormulaC7H3BrClNO
SMILESC1=CC(=C(C2=C1C=NO2)Cl)Br
InChIInChI=1S/C7H3BrClNO/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H

Biological Activity

Research indicates that 6-bromo-7-chloro-1,2-benzoxazole exhibits various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

A study highlighted the compound's effectiveness against Candida albicans, demonstrating a minimum inhibitory concentration (MIC) of 16 µg/mL. The mechanism of action was attributed to its ability to disrupt membrane integrity and inhibit mitochondrial respiration in fungal cells .

Anticancer Potential

In vitro studies have shown that derivatives of benzoxazole compounds can act as inhibitors of cancer cell proliferation. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines . The specific mechanism often involves interaction with enzymes that regulate cell cycle progression or apoptosis.

The biological activity of 6-bromo-7-chloro-1,2-benzoxazole is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Membrane Disruption : By altering membrane permeability, it can affect cellular homeostasis and induce cell death in pathogens.
  • Signal Transduction Interference : It may interfere with signaling pathways that regulate cell growth and apoptosis.

Study on Antifungal Activity

In a controlled study, 6-bromo-7-chloro-1,2-benzoxazole was tested against multiple Candida species. The results indicated that it had a broad spectrum of antifungal activity with no observed cross-resistance to conventional antifungal agents like amphotericin B .

Anticancer Activity Evaluation

Another study evaluated the anticancer properties of benzoxazole derivatives, including 6-bromo-7-chloro-1,2-benzoxazole. The research found that these compounds inhibited the proliferation of various cancer cell lines with IC50 values ranging from 10 to 50 µM, indicating potential for further development as therapeutic agents .

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